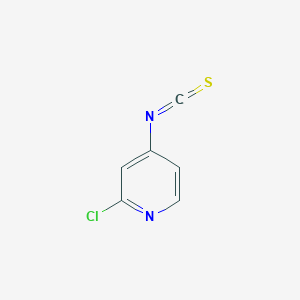

2-Chloro-4-isothiocyanatopyridine

Descripción

2-Chloro-4-isothiocyanatopyridine is an organic compound that belongs to the class of pyridyl isothiocyanates It is characterized by the presence of a chlorine atom at the second position and an isothiocyanate group at the fourth position of the pyridine ring

Propiedades

Fórmula molecular |

C6H3ClN2S |

|---|---|

Peso molecular |

170.62 g/mol |

Nombre IUPAC |

2-chloro-4-isothiocyanatopyridine |

InChI |

InChI=1S/C6H3ClN2S/c7-6-3-5(9-4-10)1-2-8-6/h1-3H |

Clave InChI |

NJUCTOKAUJALEP-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(C=C1N=C=S)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isothiocyanatopyridine typically involves the reaction of 2-chloro-4-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the use of thiophosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified .

Industrial Production Methods

Industrial production of 2-Chloro-4-isothiocyanatopyridine often employs a one-pot synthesis approach. This method involves the treatment of 2-chloro-4-aminopyridine with carbon disulfide and a base such as sodium hydride or DABCO, followed by desulfurization using aqueous iron(III) chloride. This process is efficient and yields the desired product in moderate to good yields .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-isothiocyanatopyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Chloro-4-isothiocyanatopyridine include bases (e.g., sodium hydride, triethylamine), nucleophiles (e.g., amines, thiols), and desulfurizing agents (e.g., iron(III) chloride). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of 2-Chloro-4-isothiocyanatopyridine include substituted pyridines, thiourea derivatives, and various heterocyclic compounds. These products are of interest in medicinal chemistry and materials science .

Aplicaciones Científicas De Investigación

2-Chloro-4-isothiocyanatopyridine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-isothiocyanatopyridine involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles to form thiourea derivatives. These reactions can modulate biological pathways and molecular targets, leading to various biological effects. The specific molecular targets and pathways involved depend on the nature of the nucleophiles and the resulting products .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-Chloro-4-isothiocyanatopyridine include:

2-Chloro-4-aminopyridine: The precursor used in its synthesis.

4-Isothiocyanatopyridine: Lacks the chlorine substituent at the second position.

2-Chloro-4-isocyanatopyridine: Contains an isocyanate group instead of an isothiocyanate group.

Uniqueness

2-Chloro-4-isothiocyanatopyridine is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridine ring.

Actividad Biológica

2-Chloro-4-isothiocyanatopyridine (C₆H₄ClN₂S) is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article synthesizes available research findings, including case studies, data tables, and detailed analyses of its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄ClN₂S |

| Molecular Weight | 170.62 g/mol |

| IUPAC Name | 2-Chloro-4-isothiocyanatopyridine |

| InChI Key | QZONQNWPWIGKHD-UHFFFAOYSA-N |

The presence of the isothiocyanate functional group contributes significantly to the biological reactivity of this compound, allowing it to interact with various biomolecules.

The biological activity of 2-chloro-4-isothiocyanatopyridine is primarily attributed to its ability to react with nucleophiles. The isothiocyanate group can form stable thiourea linkages with nucleophilic sites on proteins and other biomolecules, which is utilized in bioconjugation techniques for labeling or modifying biomolecules.

Biological Activities

Research indicates that 2-chloro-4-isothiocyanatopyridine exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing isothiocyanate groups can inhibit the growth of various bacteria and fungi. For instance, similar compounds have demonstrated efficacy against Candida species, which are known for their biofilm-forming capabilities .

- Cytotoxic Effects : The compound has been evaluated for its cytotoxic properties against cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells through the activation of specific signaling pathways .

- Enzyme Inhibition : It has been reported that 2-chloro-4-isothiocyanatopyridine can inhibit key enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

Study on Antimicrobial Effects

A notable study investigated the antimicrobial properties of various isothiocyanate derivatives, including 2-chloro-4-isothiocyanatopyridine. The results indicated a significant reduction in biofilm formation by Candida glabrata when treated with this compound. The study utilized crystal violet staining and XTT assays to quantify biofilm biomass and metabolic activity, demonstrating the compound's potential as an antifungal agent .

Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of 2-chloro-4-isothiocyanatopyridine on human cancer cell lines. The findings revealed that the compound induced cell death in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent. Further investigations into the mechanism revealed that it activates caspase pathways leading to apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-chloro-4-isothiocyanatopyridine, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chloro-5-isothiocyanatopyridine | Isothiocyanate at a different position | Different reactivity patterns |

| 4-Chloro-3-isothiocyanatopyridine | Isothiocyanate at another position | Potentially varying biological activities |

| 3-Chloro-4-isothiocyanatopyridine | Similar structure but different substitution | Unique chemical behavior |

This comparative analysis highlights how minor structural changes can influence biological activity and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.